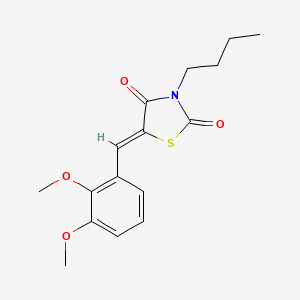![molecular formula C16H15FN2O4S B4877149 allyl 2-{[(2-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4877149.png)
allyl 2-{[(2-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Übersicht
Beschreibung
“Allyl 2-{[(2-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate” is a chemical compound with the molecular formula C16H15FN2O4S . It belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring structure made up of three carbon atoms, one nitrogen atom, and one sulfur atom .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “allyl 2-{[(2-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate” are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Thiazole-based compounds have been found to have significant antioxidant activity. For example, compounds 7 and 9 in a study displayed better DPPH radical scavenging potency with IC 50 values of 3.6 and 3.65 μg/mL, respectively, compared to ascorbic acid (3.91 μg/mL) .
Antibacterial Activity
Thiazole derivatives have shown antibacterial activity. In a study, compound 11 showed good activities towards Gram-negative E. coli (14.40 ± 0.04), and Gram-positive S. aureus (15.00 ± 0.01 mm), respectively, at 200 μg/mL compared to amoxicillin (18.00 ± 0.01 mm and 17.00 ± 0.04) .
Antifungal Activity
Thiazole-based compounds have demonstrated antifungal properties . This makes them potential candidates for the development of new antifungal drugs.
Anti-inflammatory Activity
Thiazole derivatives have been found to have anti-inflammatory properties . This suggests their potential use in the treatment of inflammatory diseases.
Antiviral Activity
Thiazole-based compounds have shown antiviral properties . This suggests their potential use in the development of antiviral drugs.
Antitumor or Cytotoxic Activity
Thiazole derivatives have been found to have antitumor or cytotoxic activities . This suggests their potential use in the development of cancer treatments.
Neuroprotective Activity
Thiazole-based compounds have demonstrated neuroprotective properties . This suggests their potential use in the treatment of neurological disorders.
Anticonvulsant Activity
Thiazole derivatives have been found to have anticonvulsant properties . This suggests their potential use in the treatment of seizure disorders.
Zukünftige Richtungen
Thiazole derivatives have been the subject of extensive research due to their diverse biological activities . Future research may continue to explore the potential of “allyl 2-{[(2-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate” and similar compounds in various applications, particularly in the development of new drugs.
Eigenschaften
IUPAC Name |
prop-2-enyl 2-[[2-(2-fluorophenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4S/c1-3-8-22-15(21)14-10(2)18-16(24-14)19-13(20)9-23-12-7-5-4-6-11(12)17/h3-7H,1,8-9H2,2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHURLQDTDHXJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)COC2=CC=CC=C2F)C(=O)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4877081.png)
![4-bromo-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4877088.png)
![8-(2-chloro-4,5-difluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4877092.png)
![N-[3-(4-methyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B4877102.png)
![N-(4-fluorophenyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4877104.png)
![2-[(2-phenylethyl)thio]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B4877122.png)
![ethyl [1,1-dimethyl-2-({[(3-methylphenyl)amino]carbonyl}oxy)ethyl]carbamate](/img/structure/B4877132.png)
![2-{5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B4877134.png)
![ethyl 5-isopropyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4877139.png)
![5-(4-fluorophenyl)-2-(4-morpholinylcarbonyl)-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4877145.png)
![methyl {4-[(4-fluorobenzoyl)amino]phenoxy}acetate](/img/structure/B4877148.png)
![5-[(2-methoxybenzoyl)amino]-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B4877152.png)
